N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thioxo group and the quinazolinone core structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Thioxo Group: The thioxo group can be introduced through sulfurization reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetyl group can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the thioxo group may enhance its binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone.
Thioxo Compounds: Compounds like thioacetamide and thiourea.
Uniqueness
N-(1-Ethyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is unique due to the combination of the quinazolinone core and the thioxo group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
106688-37-3 |
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Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(1-ethyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C12H15N3OS/c1-3-14-8-15(13-9(2)16)12(17)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H,13,16) |
InChI Key |
LYOSOJGMDCIEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C(=S)C2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
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